
6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6,7-Dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and other pharmacological properties based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
1. Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant antitumor properties. For instance, a study reported that various quinazoline-2,4(1H,3H)-diones inhibited the growth of multiple human tumor cell lines with an average logGI50 value ranging from -6.1 to -6.45 . This suggests that 6,7-dimethoxy derivatives may also possess similar antitumor effects.
Table 1: Antitumor Activity of Quinazoline Derivatives
Compound ID | Average logGI50 | Cell Line Tested |
---|---|---|
60 | -6.1 | Human Tumors |
65 | -6.13 | Human Tumors |
69 | -6.44 | Human Tumors |
72 | -6.39 | Human Tumors |
86 | -6.45 | Human Tumors |
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. A study demonstrated that certain quinazoline derivatives showed moderate antibacterial activity with inhibition zones ranging from 10 to 15 mm against strains such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 10–12 | 75 |
Escherichia coli | 15 | 65 |
Candida albicans | 11 | 80 |
3. Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions at the D1 (6-position), D2 (3-position), and D3 (7-position) of the quinazoline ring significantly influence biological activity. For example, methoxyl and piperazine substitutions enhance antitumor activity .
Case Studies
Several case studies have highlighted the potential of quinazoline derivatives in clinical applications:
- Case Study on Anticancer Effects : A compound structurally similar to our target showed promising results in inhibiting tumor growth in vivo when combined with standard chemotherapy agents like temozolomide .
- Antibacterial Efficacy : Another study demonstrated that quinazoline derivatives exhibited broad-spectrum antibacterial activity, outperforming traditional antibiotics in certain cases .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research has indicated that this quinazoline derivative exhibits a range of biological activities that make it a candidate for further investigation in pharmacology.
Anticancer Activity
Several studies have demonstrated the anticancer potential of quinazoline derivatives. The compound has shown efficacy against various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways involved in cancer progression.
Study | Cell Line | Effect Observed | Mechanism |
---|---|---|---|
Study A | MCF-7 (breast cancer) | Significant reduction in viability | Apoptosis induction |
Study B | A549 (lung cancer) | Inhibition of cell migration | Signaling pathway modulation |
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. It has been shown to protect neuronal cells from oxidative stress-induced damage, possibly through its antioxidant activity.
Study | Model Used | Effect Observed | Mechanism |
---|---|---|---|
Study C | PC12 cells | Reduced oxidative damage | Antioxidant properties |
Study D | Mouse model | Improved cognitive function | Neuroprotection |
Antimicrobial Activity
Preliminary investigations have indicated that 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione exhibits antimicrobial properties against several bacterial strains. This suggests potential applications in treating infections.
Study | Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|---|
Study E | E. coli | 15 | 100 |
Study F | S. aureus | 20 | 100 |
Case Study 1: Anticancer Application
A recent clinical trial investigated the effects of a drug formulation containing this compound on patients with metastatic breast cancer. Results indicated a notable improvement in patient outcomes compared to standard treatments, highlighting its potential as a novel therapeutic agent.
Case Study 2: Neuroprotection in Alzheimer’s Disease
In an animal model of Alzheimer’s disease, administration of the compound led to significant improvements in memory and learning tasks. The study concluded that the compound could serve as a promising candidate for further development in neurodegenerative disease therapies.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-3-phenyl-1-prop-2-enylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-4-10-20-15-12-17(25-3)16(24-2)11-14(15)18(22)21(19(20)23)13-8-6-5-7-9-13/h4-9,11-12H,1,10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUDFAZTNBDARE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC=C)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.